molecular formula C9H6FNO4S B2510103 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid CAS No. 1094326-59-6

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid

Cat. No.: B2510103
CAS No.: 1094326-59-6
M. Wt: 243.21
InChI Key: MFJTZWZLLPSZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyanomethyl sulfonyl substituent at the 5-position of the aromatic ring. The electron-withdrawing fluorine atom at the 2-position and the sulfonyl group enhance the compound's acidity and reactivity, making it suitable for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

5-(cyanomethylsulfonyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4S/c10-8-2-1-6(5-7(8)9(12)13)16(14,15)4-3-11/h1-2,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJTZWZLLPSZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CC#N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the cyanomethyl group through a nucleophilic substitution reaction, followed by sulfonylation and fluorination steps. The reaction conditions often require the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The sulfonyl and cyanomethyl groups can interact with various amino acid residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

5-(Chlorosulphonyl)-2-fluorobenzoic acid

  • Molecular Formula : C₇H₄ClFO₄S (MW: 238.62) .
  • Substituents : Chlorosulfonyl group at the 5-position.
  • Properties : Melting point 111–113°C; moisture-sensitive; crystalline powder .
  • Applications : Intermediate in polymer synthesis (e.g., copolymerization with bis(4-hydroxyphenyl) sulfone) .

5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid

  • Molecular Formula : C₁₁H₁₃FN₂O₄S (MW: 296.30).
  • Substituents: Diethylamino sulfonyl group.
  • Properties: Enhanced solubility in organic solvents due to the tertiary amino group; used in specialty chemical research .

5-(But-3-yne-1-sulfonyl)-2-fluorobenzoic acid

  • Molecular Formula : C₁₁H₉FO₄S (MW: 256.25).
  • Substituents : Alkyne-containing sulfonyl group.
  • Properties : Reactive alkyne moiety enables click chemistry applications .

Functional Group Replacements

5-Borono-2-fluorobenzoic acid

  • Molecular Formula : C₇H₆BFO₄ (MW: 183.93).
  • Substituents : Boronic acid at the 5-position.
  • Properties : Forms reversible covalent bonds with diols; used in Suzuki-Miyaura cross-coupling reactions .

5-(3-Cyanophenyl)-2-fluorobenzoic acid

  • Molecular Formula: C₁₄H₇FNO₂ (MW: 240.22).
  • Substituents: 3-Cyanophenyl group at the 5-position.
  • Properties : High thermal stability (decomposition >250°C); regulated under UN GHS guidelines for safe handling .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituent Melting Point (°C) Applications/Reactivity
5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid C₉H₆FNO₄S 243.21 Cyanomethyl sulfonyl Not reported Polymer intermediates, drug synthesis
5-(Chlorosulphonyl)-2-fluorobenzoic acid C₇H₄ClFO₄S 238.62 Chlorosulfonyl 111–113 Poly(ether sulfone) synthesis
5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid C₁₁H₁₃FN₂O₄S 296.30 Diethylamino sulfonyl Not reported Specialty chemical research
5-Borono-2-fluorobenzoic acid C₇H₆BFO₄ 183.93 Boronic acid Not reported Cross-coupling reactions

Biological Activity

Chemical Structure and Properties

5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid is characterized by:

  • Chemical Formula : C10H8FNO3S
  • Molecular Weight : 239.24 g/mol
  • Functional Groups : Contains a sulfonyl group (–SO2), a cyanomethyl group (–C≡N), and a fluorine atom (–F).

The presence of the electron-withdrawing fluorine and sulfonyl groups can influence the compound's reactivity, particularly in electrophilic aromatic substitution reactions, potentially deactivating the benzene ring.

Antimicrobial Properties

While specific studies directly addressing the antimicrobial activity of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid are scarce, compounds with similar structures often exhibit varying degrees of antimicrobial effects. For instance, many sulfonamide derivatives have been documented to possess antibacterial properties due to their ability to inhibit bacterial folate synthesis.

Currently, there is no detailed information available regarding the precise mechanism of action for 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid. However, based on structural analogs, it can be hypothesized that:

  • The sulfonyl group may facilitate interactions with biological targets through hydrogen bonding.
  • The cyanomethyl group could participate in nucleophilic attack mechanisms or serve as a leaving group in certain reactions.

Sulfonamide Derivatives

Research on sulfonamide derivatives provides insight into the potential biological activities of 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid. A study found that certain sulfonamides effectively inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and cancer cells . This inhibition can lead to cell growth arrest, suggesting that similar compounds could have therapeutic applications.

Fluorinated Compounds

Fluorinated compounds have been shown to enhance bioavailability and metabolic stability. For example, studies indicate that fluorination can improve the pharmacokinetic properties of drug candidates by altering their interaction with biological membranes . Therefore, the presence of fluorine in 5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acid may enhance its potential as a drug candidate.

Data Table: Comparison with Related Compounds

Compound NameStructureBiological Activity
5-((Cyanomethyl)sulfonyl)-2-fluorobenzoic acidStructureLimited data; potential antimicrobial
SulfanilamideStructureAntibacterial; DHFR inhibitor
4-FluorobenzenesulfonamideStructureAntimicrobial; anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.